molecular formula C10H14BClO3 B596415 (5-Butoxy-2-chlorophenyl)boronic acid CAS No. 1256346-09-4

(5-Butoxy-2-chlorophenyl)boronic acid

Cat. No. B596415
CAS RN: 1256346-09-4
M. Wt: 228.479
InChI Key: DCSNETLHXULGKD-UHFFFAOYSA-N
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Description

“(5-Butoxy-2-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C10H14BClO3 and a molecular weight of 228.48 . It is a solid substance .


Synthesis Analysis

The synthesis of boronic acids, including “(5-Butoxy-2-chlorophenyl)boronic acid”, often involves the Suzuki–Miyaura coupling . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of “(5-Butoxy-2-chlorophenyl)boronic acid” is represented by the linear formula C10H14BClO3 .


Physical And Chemical Properties Analysis

“(5-Butoxy-2-chlorophenyl)boronic acid” is a solid substance . It has a molecular weight of 228.48 . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Boron Chelates Synthesis

Boron chelates, synthesized from reactions involving butoxy(butylthio)diphenylborane and various aminopentenones, are important in the study of β-diiminate complexes of boron. These compounds, featuring trifluoro- and trichloromethyl groups, are significant in understanding boron chemistry (Vasil’ev et al., 1992).

Radiotherapy Agents

Boronic acid adducts of radioactive isotopes of rhenium dioxime complexes show potential as agents for radiotherapy. These compounds, with specific formulae involving boron derivatives, are useful in labeling biologically active compounds (Francesconi & Treher, 1990).

Fluorescent Chemosensors

Boronic acids interact with diols to form ring structures, which are used in fluorescent sensors for probing carbohydrates and bioactive substances. Recent advancements in boronic acid sensors cover a variety of applications, including sensing for carbohydrates, L-dopamine, and various ions (Huang et al., 2012).

Suzuki-Miyaura Coupling

Boronic acids are used in Suzuki-Miyaura coupling reactions. A study on the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction highlights the role of boronic acids in organic synthesis (Hergert et al., 2018).

Boronic Acid Catalysis

Tris(pentafluorophenyl)borane, a boron Lewis acid, is used in various reactions including hydrometallation and alkylations. The unique properties of such boron acids broaden their applications in organic and organometallic chemistry (Erker, 2005).

Hormone-Sensitive Lipase Inhibitors

Certain aryl and heteroaryl boronic acids have been evaluated for their hormone-sensitive lipase inhibitory properties, illustrating the potential pharmaceutical applications of boronic acids (Ebdrup et al., 2005).

Borylation Chemistry Advances

Tris(pentafluorophenyl)borane's applications in borylation, hydrogenation, and Lewis acid catalysis demonstrate the versatility of boron chemistry. Recent strides in novel borane and borocation usage expand the potential of boron compounds in various chemical reactions (Lawson & Melen, 2017).

Safety and Hazards

“(5-Butoxy-2-chlorophenyl)boronic acid” is classified under the GHS07 hazard class . The compound has hazard statements H315, H319, and H335 . Precautionary measures include avoiding getting the compound in the eyes, on the skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

As for future directions, boronic acids, including “(5-Butoxy-2-chlorophenyl)boronic acid”, continue to be valuable building blocks in organic synthesis . Their stability, ease of preparation, and environmental benignity make them attractive for various applications, including the development of new chemical reactions .

properties

IUPAC Name

(5-butoxy-2-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO3/c1-2-3-6-15-8-4-5-10(12)9(7-8)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSNETLHXULGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681648
Record name (5-Butoxy-2-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256346-09-4
Record name (5-Butoxy-2-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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